molecular formula C20H18N2O2S B2505443 1-((5-Benzoylthiophen-2-yl)methyl)-3-(o-tolyl)urea CAS No. 1797245-90-9

1-((5-Benzoylthiophen-2-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2505443
CAS No.: 1797245-90-9
M. Wt: 350.44
InChI Key: MQJFDKFJIWEPLK-UHFFFAOYSA-N
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Description

1-((5-Benzoylthiophen-2-yl)methyl)-3-(o-tolyl)urea is a synthetic organic compound featuring a benzoyl-substituted thiophene core linked to an o-tolyl urea group. The 5-benzoylthiophene moiety is a structure of significant interest in medicinal chemistry, notably found in non-steroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid, which operates by inhibiting prostaglandin synthesis . The urea functional group is a privileged scaffold in drug discovery, often contributing to key hydrogen-bonding interactions with biological targets. Urea derivatives are explored for diverse pharmacological activities, including as inhibitors of various enzymes and receptors . This specific molecular architecture, combining these two pharmacologically active subunits, suggests potential for research into anti-inflammatory agents, enzyme inhibition, and receptor modulation. Researchers can utilize this compound as a building block or reference standard in chemical synthesis, as a candidate for high-throughput screening in drug discovery programs, and for investigating structure-activity relationships (SAR) within this class of molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[(5-benzoylthiophen-2-yl)methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-14-7-5-6-10-17(14)22-20(24)21-13-16-11-12-18(25-16)19(23)15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJFDKFJIWEPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((5-Benzoylthiophen-2-yl)methyl)-3-(o-tolyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C20_{20}H18_{18}N2_2O2_2S and a molecular weight of 350.44 g/mol, has been synthesized and studied for various pharmacological effects, including antitumor, antibacterial, and antifungal properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of urea derivatives, including 1-((5-benzoylthiophen-2-yl)methyl)-3-(o-tolyl)urea. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against non-small cell lung cancer (EKVX), leukemia (RPMI-8226), and ovarian cancer (OVCAR-4) with GI50_{50} values ranging from 15.1 to 28.7 μM .

Cell Line GI50 (μM)
EKVX (Lung Cancer)1.7
RPMI-8226 (Leukemia)21.5
OVCAR-4 (Ovarian)25.9
PC-3 (Prostate)28.7

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In a study investigating various urea derivatives, it was found that certain modifications to the urea structure significantly enhanced antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentrations (MICs) for these compounds were reported as low as 0.03–0.06 μg/mL for S. aureus and 0.06–0.12 μg/mL for S. pyogenes .

The biological activity of 1-((5-benzoylthiophen-2-yl)methyl)-3-(o-tolyl)urea is believed to stem from its ability to interact with specific molecular targets within cells:

  • Antitumor Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
  • Antibacterial Mechanism : It likely disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways.

Case Study: Anticancer Activity

In a controlled study, the anticancer efficacy of several urea derivatives was compared, revealing that 1-((5-benzoylthiophen-2-yl)methyl)-3-(o-tolyl)urea displayed superior activity against multiple cancer cell lines compared to traditional chemotherapeutic agents like sulofenur . The study emphasized the importance of structural modifications in enhancing biological activity.

Research on Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications on the aromatic rings significantly influenced both the potency and selectivity of the compounds against different cancer types . The presence of the benzoylthiophene moiety was crucial for maintaining high levels of biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and molecular features of 1-((5-Benzoylthiophen-2-yl)methyl)-3-(o-tolyl)urea and related urea derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes Reference
1-((5-Benzoylthiophen-2-yl)methyl)-3-(o-tolyl)urea C20H18N2O2S 350.4 Benzoylthiophen-2-ylmethyl, o-tolyl Research chemical (exact use unspecified)
Fluazuron C20H14Cl2F3N3O3 468.3 4-chloro-3-(3-chloro-5-trifluoromethyl-pyridyloxy)phenyl, difluorobenzoyl Insect growth regulator (pesticide)
1-Benzoyl-3-(2,4,5-trichlorophenyl)thio-urea C14H9Cl3N2OS 359.7 Thio-urea (S replaces O), trichlorophenyl Structural studies (X-ray crystallography)
1-(4-Bromophenyl)-3-(phenyl(o-tolyl)methyl)urea (3l) C20H16Br2N2O 480.95 Bromophenyl, phenyl(o-tolyl)methyl Synthetic intermediate (NMR data reported)
1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea C18H27N3O2 317.4 Tetrahydrofuran-piperidinylmethyl, o-tolyl Pharmacological research (structural diversity)

Key Differences and Implications

The thio-urea analogue () replaces the urea oxygen with sulfur, altering hydrogen-bonding capacity and possibly increasing metabolic stability .

Molecular Weight and Polarity :

  • The target compound (350.4 g/mol) is heavier than simpler urea derivatives like 3l (480.95 g/mol with bromine) and the tetrahydrofuran-piperidine analogue (317.4 g/mol), suggesting varied solubility and bioavailability .

Electronic Effects :

  • Electron-withdrawing groups (e.g., bromine in 3l , trifluoromethyl in fluazuron) may enhance electrophilic reactivity, whereas the benzoyl group in the target compound could stabilize resonance structures .

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